molecular formula C14H18BrNO4S B582026 tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate CAS No. 887593-59-1

tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate

Cat. No. B582026
M. Wt: 376.265
InChI Key: GBYNEEZSXKSQCS-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, also known as TBPSA, is a brominated sulfonyl azetidine-1-carboxylate compound with a wide range of applications in scientific research. It is a highly versatile compound that is used in a variety of laboratory experiments, including those involving organic and inorganic chemistry, biochemistry, and pharmacology. TBPSA is also used in the synthesis of new compounds, as well as in the development of new drugs and therapies. In

Scientific Research Applications

Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents

This paper discusses the synthesis of compounds related to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, focusing on their potential as antimicrobial agents. The compounds were characterized through elemental analysis, IR, 1H NMR, and Mass spectral analysis, and then screened for their antimicrobial activity (Doraswamy & Ramana, 2013).

Amino Acid-Azetidine Chimeras: Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids

This research involved synthesizing azetidine-2-carboxylic acid (Aze) analogs with various side chains, including the tert-butyl ester. These compounds are designed to study the influence of conformation on peptide activity, demonstrating the compound's utility in biochemical research (Sajjadi & Lubell, 2008).

Base-Promoted Diastereoselective α-Alkylation of Borane N-((S)-1'-Phenylethyl)azetidine-2-Carboxylic Acid Ester Complexes

This study explored the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, where compounds similar to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate were used. The method demonstrated the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Silylmethyl-Substituted Aziridine and Azetidine as Masked 1,3- and 1,4-Dipoles for Formal [3 + 2] and [4 + 2] Cycloaddition Reactions

This research involved the use of silylmethyl-substituted aziridine and azetidine, similar to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, for cycloaddition reactions. The study highlighted the compounds' utility in synthesizing various complex chemical structures (Yadav & Sriramurthy, 2005).

The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine

This paper focused on the polymerization of tert-butyl aziridine-1-carboxylate, relevant to tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate, highlighting its role in forming polysulfonyllaziridines and its potential in synthesizing polyimines (Giri, Chang, Mbarushimana, & Rupar, 2022).

properties

IUPAC Name

tert-butyl 3-(4-bromophenyl)sulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYNEEZSXKSQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698799
Record name tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate

CAS RN

887593-59-1
Record name tert-Butyl 3-(4-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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